2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide
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Overview
Description
2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxy group, a hydroxyethoxy group, and a thianyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzyloxy group, followed by the introduction of the hydroxyethoxy group and the thianyl group. Common reagents used in these reactions include benzyl alcohol, ethylene oxide, and thianyl chloride. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution may result in halogenated derivatives.
Scientific Research Applications
2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxyethoxy groups may interact with enzymes and receptors, modulating their activity. The thianyl group may contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: A compound with similar functional groups but different structural arrangement.
(2-hydroxy-4-(2-hydroxyethoxy)phenyl)(phenyl)methanone: Another compound with hydroxyethoxy and phenyl groups.
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c19-8-9-22-17(6-10-23-11-7-17)14-18-16(20)13-21-12-15-4-2-1-3-5-15/h1-5,19H,6-14H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXHOBDBMFVHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)COCC2=CC=CC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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